6-Aminohexyl acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminohexyl acetate hydrochloride typically involves the esterification of 6-aminohexanol with acetic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Aminohexyl acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other derivatives.

Scientific Research Applications

6-Aminohexyl acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Aminohexyl acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 6-Aminohexyl acetate

- 6-Aminohexanol

- Hexyl acetate

Uniqueness

6-Aminohexyl acetate hydrochloride is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications.

Biological Activity

6-Aminohexyl acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

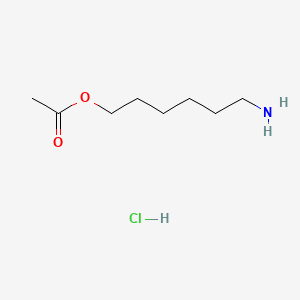

This compound is an acetamide derivative characterized by the presence of an amino group and a hexyl chain. Its structure can be represented as follows:

This compound's properties make it suitable for various biological applications, including its role as a chelator in iron metabolism.

Antitumor Activity

Research has indicated that derivatives of aminohexyl compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can selectively inhibit the growth of cancer cells while sparing normal cells. The IC50 values for these compounds suggest a promising therapeutic index for cancer treatment.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | SMMC-7721 (liver cancer) | 6.97 |

| Control (SA) | SMMC-7721 | 55.2 |

| 5h (analog) | SMMC-7721 | 27.2 |

This data indicates that this compound may possess selective cytotoxicity towards tumor cells, making it a candidate for further investigation in cancer therapy .

The mechanism by which this compound exerts its antitumor effects includes the induction of apoptosis in cancer cells. Western blot analyses have demonstrated an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2 upon treatment with this compound. The cleavage of PARP and caspase-3 further supports its role in promoting apoptosis .

Chelation Properties

Another significant aspect of this compound is its ability to act as an iron chelator. In studies evaluating its efficacy as a bidentate iron chelator, it was found to effectively bind iron without exhibiting toxicity towards peripheral blood mononuclear cells or hepatocytes . This property could be advantageous in treating conditions related to iron overload.

Case Studies

A clinical trial involving the administration of related amino acid compositions has shown promising results in mitigating muscle atrophy during immobilization. While not directly testing this compound, these findings underscore the potential of amino acid derivatives in therapeutic applications .

Safety and Toxicity

Safety assessments have indicated that compounds similar to this compound are well-tolerated in clinical settings, with no significant adverse effects reported during trials. Further investigations are warranted to establish long-term safety profiles and potential side effects associated with its use .

Properties

Molecular Formula |

C8H18ClNO2 |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

6-aminohexyl acetate;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(10)11-7-5-3-2-4-6-9;/h2-7,9H2,1H3;1H |

InChI Key |

SHSYHHMSSDFWQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCCCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.